molecular formula C33H36N2O5S B11090467 2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol

2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol

Cat. No.: B11090467
M. Wt: 572.7 g/mol
InChI Key: IOTDTFACAVPCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and therapeutic properties, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the annulation of o-amino benzamides and thiols. This method is efficient, transition metal-free, and operates under mild conditions . The reaction conditions often include the use of a catalytic amount of Lewis acids like BF3·Et2O and atmospheric oxygen as an oxidant .

Industrial Production Methods

Industrial production of quinazoline derivatives can involve large-scale synthesis using green chemistry principles. This includes the use of environmentally friendly catalysts and solvents to minimize waste and improve atom economy .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Quinazoline derivatives, including 2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol, have a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .

Properties

Molecular Formula

C33H36N2O5S

Molecular Weight

572.7 g/mol

IUPAC Name

9,15-bis(4-methoxyphenyl)-12-methyl-17-prop-2-enylsulfanyl-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6,16-tetraene-4,5-diol

InChI

InChI=1S/C33H36N2O5S/c1-5-16-41-32-34-29(21-8-12-23(39-4)13-9-21)26-18-19(2)17-25-28(20-6-10-22(38-3)11-7-20)24-14-15-27(36)30(37)31(24)40-33(25,26)35-32/h5-15,19,25-26,28-29,36-37H,1,16-18H2,2-4H3,(H,34,35)

InChI Key

IOTDTFACAVPCSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C3=C(C(=C(C=C3)O)O)OC24C(C1)C(N=C(N4)SCC=C)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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